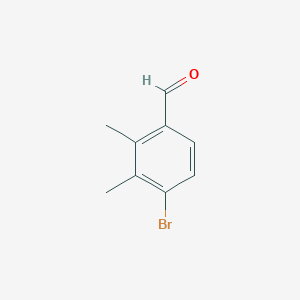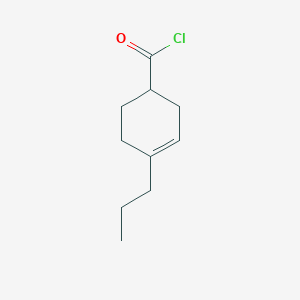
4-Propylcyclohex-3-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylcyclohex-3-ene-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has a range of applications in different fields.
Wissenschaftliche Forschungsanwendungen
4-Propylcyclohex-3-ene-1-carbonyl chloride is widely used in scientific research, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the preparation of chiral building blocks and in the study of asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 4-Propylcyclohex-3-ene-1-carbonyl chloride is not fully understood. However, it is known to react with various nucleophiles, including amines, alcohols, and thiols, to form stable covalent bonds. The reaction is usually catalyzed by a base such as triethylamine or pyridine. The resulting products can be used in various applications, including drug discovery and materials science.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Propylcyclohex-3-ene-1-carbonyl chloride are not well studied. However, it is known to be a reactive molecule that can form covalent bonds with various biological molecules, including proteins and DNA. This property makes it useful in the study of enzyme inhibition and drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Propylcyclohex-3-ene-1-carbonyl chloride in lab experiments include its versatility, high reactivity, and ease of synthesis. It can be used in a wide range of applications and can be synthesized using various methods. However, its high reactivity can also be a limitation, as it can react with unintended molecules in the experimental system. Its toxicity and potential health hazards should also be considered when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 4-Propylcyclohex-3-ene-1-carbonyl chloride. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of its mechanism of action and its interaction with biological molecules. This can lead to the discovery of new drugs and the development of new materials. The study of its toxicity and potential health hazards is also an important direction for future research.
Synthesemethoden
The synthesis of 4-Propylcyclohex-3-ene-1-carbonyl chloride can be achieved using different methods, including the reaction of cyclohexene with propyl chloroformate in the presence of a catalyst such as triethylamine. Another method involves the reaction of cyclohexanone with propylmagnesium bromide followed by the reaction with thionyl chloride. The yield and purity of the synthesized product depend on the reaction conditions and the purity of the starting materials.
Eigenschaften
CAS-Nummer |
115498-53-8 |
|---|---|
Produktname |
4-Propylcyclohex-3-ene-1-carbonyl chloride |
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
4-propylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4,9H,2-3,5-7H2,1H3 |
InChI-Schlüssel |
BVZYPFSQNAMBEP-UHFFFAOYSA-N |
SMILES |
CCCC1=CCC(CC1)C(=O)Cl |
Kanonische SMILES |
CCCC1=CCC(CC1)C(=O)Cl |
Synonyme |
3-Cyclohexene-1-carbonyl chloride, 4-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



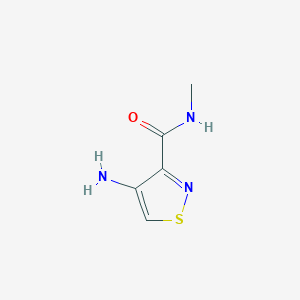
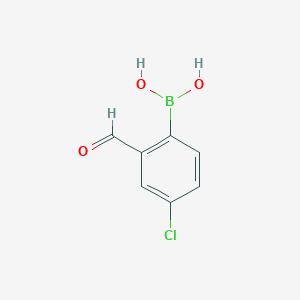
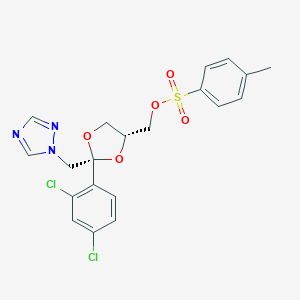
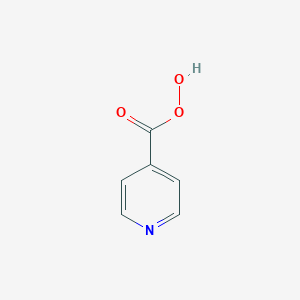
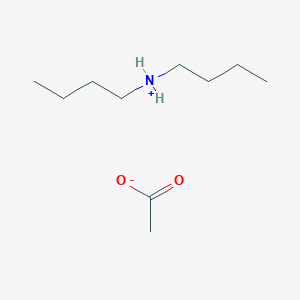
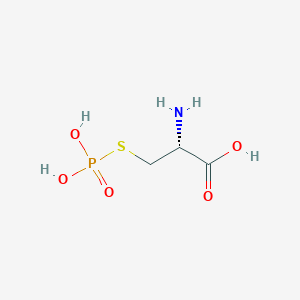
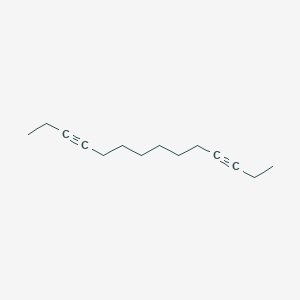
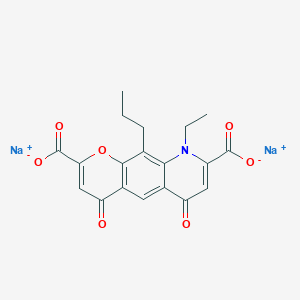
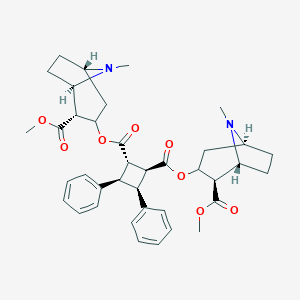
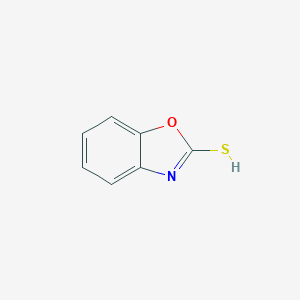
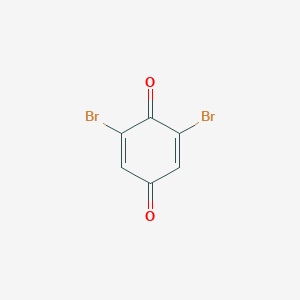
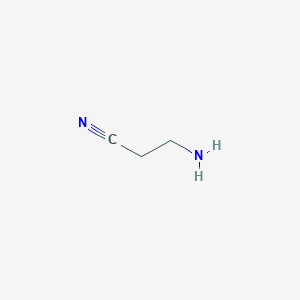
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
